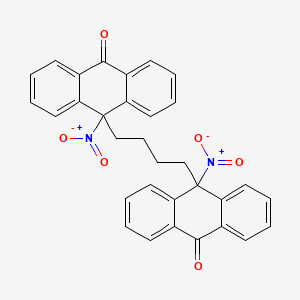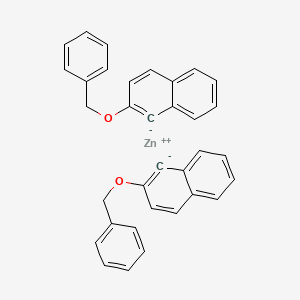
zinc;2-phenylmethoxy-1H-naphthalen-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide: is a complex organic compound with the molecular formula C34H26O2Zn and a molecular weight of 531.949 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with two 2-phenylmethoxy-1H-naphthalen-1-ide ligands. It has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-phenylmethoxy-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-phenylmethoxy-1H-naphthalen-1-ide ligands under controlled conditions. One common method involves the use of zinc acetate and 2-phenylmethoxy-1H-naphthalen-1-ide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc complexes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like THF and dichloromethane. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different functional groups .
Wissenschaftliche Forschungsanwendungen
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide has several scientific research applications:
Wirkmechanismus
The mechanism by which zinc;2-phenylmethoxy-1H-naphthalen-1-ide exerts its effects involves the coordination of the zinc ion with the phenylmethoxy-1H-naphthalen-1-ide ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and inhibitory roles. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can alter their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc;2-(pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol: Another zinc complex with similar coordination properties.
(Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazide: A compound with a naphthalene core used in antimicrobial applications.
Uniqueness
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other zinc complexes. Its ability to act as a catalyst and enzyme inhibitor makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
918298-70-1 |
|---|---|
Molekularformel |
C34H26O2Zn |
Molekulargewicht |
531.9 g/mol |
IUPAC-Name |
zinc;2-phenylmethoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/2C17H13O.Zn/c2*1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17;/h2*1-11H,13H2;/q2*-1;+2 |
InChI-Schlüssel |
JJFJQUYYQGXYQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
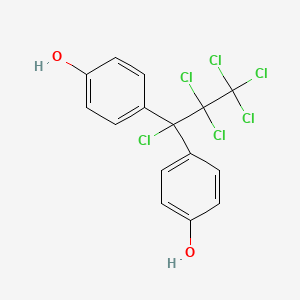
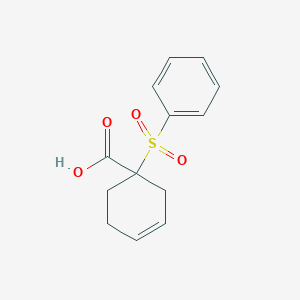

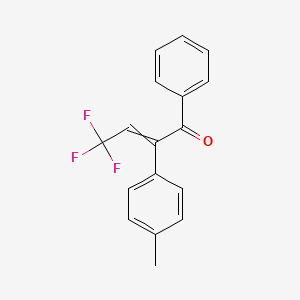
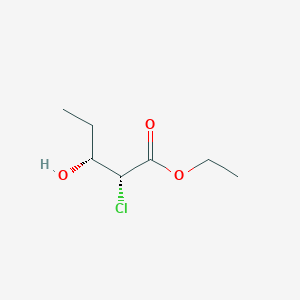

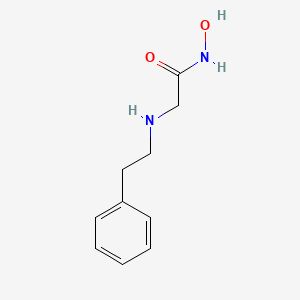
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
